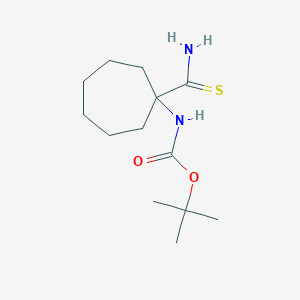
2-Iodo-N-(2-methoxyphenyl)benzamide
Overview
Description
“2-Iodo-N-(2-methoxyphenyl)benzamide” is a chemical compound that is widely used in various fields of research and industry due to its unique properties. It is synthesized from 2-iodobenzoic acid . The title compounds, 2-iodobenzamide, C7H6INO (I), and 2-iodo-N-phenyl-benzamide, C13H10INO (II), were both synthesized from 2-iodobenzoic acid .
Molecular Structure Analysis
The molecular structure of “2-Iodo-N-(2-methoxyphenyl)benzamide” involves aromatic rings and amide groups . In the crystal structure of the compound, N—H O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers . These combine with C—I (ring) halogen bonds to form sheets of molecules in the bc plane .Scientific Research Applications
Radioiodinated Benzamide Derivatives for Melanoma Imaging
2-Iodo-N-(2-methoxyphenyl)benzamide and its derivatives are significant in the field of medical imaging, especially for melanoma. Research has shown that certain radioiodinated N-(dialkylaminoalkyl)benzamides are used in scintigraphy and SPECT for melanoma metastases. Studies on variations of these compounds have led to improved uptake in melanoma tissues and better tissue selectivity, suggesting potential use in both imaging and possibly therapy for melanoma (Eisenhut et al., 2000).
Sigma Receptor Scintigraphy in Breast Cancer
Another significant application is in sigma receptor scintigraphy for breast cancer imaging. Derivatives of 2-Iodo-N-(2-methoxyphenyl)benzamide have been explored for their potential to visualize primary breast tumors in vivo, based on their binding to sigma receptors overexpressed in breast cancer cells (Caveliers et al., 2002).
Structural and Molecular Analysis
There's also research focusing on the structural and molecular aspects of related compounds. For instance, studies involving X-ray diffraction, IR spectroscopy, and DFT calculations have been conducted to understand the molecular structure and properties of related benzamides. These studies are crucial for understanding the chemical reactivity and potential pharmacological properties of these compounds (Demir et al., 2015).
Potential in Organic Semiconductor Field
Furthermore, certain derivatives of 2-Iodo-N-(2-methoxyphenyl)benzamide have been explored in the field of organic semiconductors. These compounds show promising characteristics for use in electronic devices due to their electronic properties, such as high conductivity and stability (Wei et al., 2012).
Alkaline Hydrolysis Mechanisms Analysis
The chemical behavior of compounds like 2-Iodo-N-(2-methoxyphenyl)benzamide under different conditions has been studied. For instance, the mechanisms of their alkaline hydrolysis have been investigated using density functional theory, which is important for understanding their stability and reactivity under various conditions (Jin et al., 2011).
properties
IUPAC Name |
2-iodo-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRQRXRUBBOOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-N-(2-methoxyphenyl)benzamide | |
CAS RN |
36684-47-6 | |
| Record name | 2-IODO-2'-METHOXYBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)




![N-[(2-bromophenyl)methyl]-7H-purin-6-amine](/img/structure/B6616476.png)


![2,6,6-trioxo-1H,2H,5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)
![ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate](/img/structure/B6616517.png)
